Cas no 1312535-79-7 (1-(2-Chloropyrimidin-4-yl)ethanol)

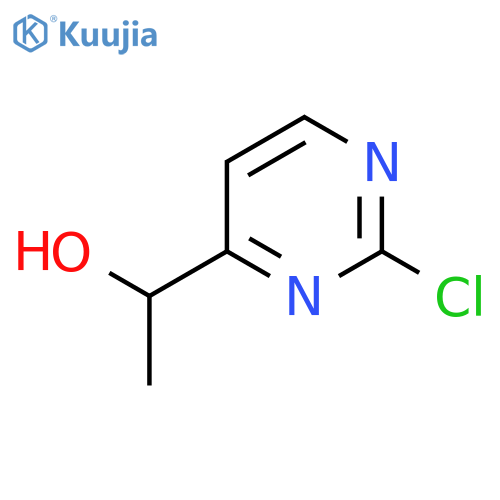

1312535-79-7 structure

商品名:1-(2-Chloropyrimidin-4-yl)ethanol

CAS番号:1312535-79-7

MF:C6H7ClN2O

メガワット:158.58558011055

MDL:MFCD26403247

CID:2119961

1-(2-Chloropyrimidin-4-yl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloropyrimidin-4-yl)ethanol

- MIUDYNZFUBDJPT-UHFFFAOYSA-N

- 4-Pyrimidinemethanol, 2-chloro-?-methyl-

- 4-Pyrimidinemethanol, 2-chloro-alpha-methyl-

- 1-(2-Chloropyrimidin-4-yl)ethanol

-

- MDL: MFCD26403247

- インチ: 1S/C6H7ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3

- InChIKey: MIUDYNZFUBDJPT-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=CC(C(C)O)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 46

1-(2-Chloropyrimidin-4-yl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D910201-0.25g |

1-(2-Chloro-4-pyrimidinyl)ethanol |

1312535-79-7 | 95% | 0.25g |

$495 | 2024-07-19 | |

| eNovation Chemicals LLC | D910201-1g |

1-(2-Chloro-4-pyrimidinyl)ethanol |

1312535-79-7 | 95% | 1g |

$935 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-1G |

1-(2-chloropyrimidin-4-yl)ethanol |

1312535-79-7 | 95% | 1g |

¥ 5,497.00 | 2023-03-10 | |

| eNovation Chemicals LLC | D910201-5g |

1-(2-Chloro-4-pyrimidinyl)ethanol |

1312535-79-7 | 95% | 5g |

$1650 | 2024-07-19 | |

| Chemenu | CM325423-1g |

1-(2-chloropyrimidin-4-yl)ethanol |

1312535-79-7 | 95%+ | 1g |

$627 | 2024-08-02 | |

| 1PlusChem | 1P01KWFK-100mg |

1-(2-Chloro-4-pyrimidinyl)ethanol |

1312535-79-7 | ≥95% | 100mg |

$496.00 | 2023-12-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-100mg |

1-(2-chloropyrimidin-4-yl)ethanol |

1312535-79-7 | 95% | 100mg |

¥1650.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-1g |

1-(2-chloropyrimidin-4-yl)ethanol |

1312535-79-7 | 95% | 1g |

¥5498.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4615-250.0mg |

1-(2-chloropyrimidin-4-yl)ethanol |

1312535-79-7 | 95% | 250.0mg |

¥2198.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562247-5g |

1-(2-Chloropyrimidin-4-yl)ethan-1-ol |

1312535-79-7 | 98% | 5g |

¥15300.00 | 2024-08-09 |

1-(2-Chloropyrimidin-4-yl)ethanol 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1312535-79-7 (1-(2-Chloropyrimidin-4-yl)ethanol) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1312535-79-7)1-(2-Chloropyrimidin-4-yl)ethanol

清らかである:99%

はかる:5g

価格 ($):1268.0